molecular formula C8H15NO2S B13244311 Methyl 2-{[(pyrrolidin-2-yl)methyl]sulfanyl}acetate

Methyl 2-{[(pyrrolidin-2-yl)methyl]sulfanyl}acetate

Cat. No.: B13244311
M. Wt: 189.28 g/mol
InChI Key: GZWLBJZRYSSCJY-UHFFFAOYSA-N
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Description

Methyl 2-{[(pyrrolidin-2-yl)methyl]sulfanyl}acetate is a sulfur-containing ester derivative featuring a pyrrolidine heterocycle linked via a methylsulfanyl group to an acetate moiety. This compound combines a secondary amine (from pyrrolidine), a thioether bridge, and an ester functional group, making it a versatile candidate for coordination chemistry and supramolecular assembly. Its structural uniqueness lies in the dual donor sites (sulfur and nitrogen), which enable diverse interactions with metal ions and other molecules .

Properties

Molecular Formula

C8H15NO2S

Molecular Weight

189.28 g/mol

IUPAC Name

methyl 2-(pyrrolidin-2-ylmethylsulfanyl)acetate

InChI

InChI=1S/C8H15NO2S/c1-11-8(10)6-12-5-7-3-2-4-9-7/h7,9H,2-6H2,1H3

InChI Key

GZWLBJZRYSSCJY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSCC1CCCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(pyrrolidin-2-yl)methyl]sulfanyl}acetate typically involves the reaction of pyrrolidine with methyl 2-bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the pyrrolidine nitrogen attacks the carbon atom of the bromoacetate, displacing the bromide ion and forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(pyrrolidin-2-yl)methyl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxide, sulfone.

    Reduction: Alcohol.

    Substitution: Carboxylic acid.

Scientific Research Applications

Methyl 2-{[(pyrrolidin-2-yl)methyl]sulfanyl}acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-{[(pyrrolidin-2-yl)methyl]sulfanyl}acetate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The sulfanyl group can undergo redox reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Core Structural Variations

The compound is compared below with structurally analogous molecules, focusing on heterocycles, substituents, and functional groups:

Compound Name Heterocycle Sulfur Linkage Position Functional Group Key Structural Feature
Methyl 2-{[(pyrrolidin-2-yl)methyl]sulfanyl}acetate (Target) Pyrrolidine Methylsulfanyl Ester Dual donor (N, S)
Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate Pyridine/Pyrimidine Pyrimidine-sulfanyl Ester Aromatic heterocycles, planar geometry
2-(2-Pyridylsulfanyl)acetic acid Pyridine Pyridylsulfanyl Carboxylic acid Acidic group, monodentate/bidentate ligand
Methyl 2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate Pyridine Pyridylsulfanyl Ester Electron-withdrawing CF₃ group
Mutilin 14-({(S)-1-Methylpyrrolid-2-ylmethylsulfanyl}-acetate Pyrrolidine Methylsulfanyl Ester Chiral center (S-configuration)

Key Observations :

  • Functional Groups : Carboxylic acid derivatives () enhance solubility in polar solvents, whereas esters (Target, ) improve lipophilicity.

Comparative Challenges :

  • Pyrrolidine-based syntheses require chiral resolution (if stereochemistry is critical), while pyridine derivatives often involve regioselective functionalization.

Coordination Chemistry and Supramolecular Assembly

Metal-Binding Behavior

  • Target Compound : The pyrrolidine nitrogen and sulfur atoms can act as bidentate ligands, forming stable complexes with transition metals (e.g., Zn²⁺, Cd²⁺) .
  • Pyridylsulfanyl Analogs : 2-(2-Pyridylsulfanyl)acetic acid () coordinates via sulfur and nitrogen, forming 1D/2D polymeric networks through hydrogen bonding.
  • Triazole Derivatives : Compounds like phpy2NS () form hydrogen-bonded supramolecular assemblies with Group 12 metals, highlighting the role of auxiliary aromatic groups in structural diversity.

Table: Coordination Modes

Compound Metal Interaction Supramolecular Feature Reference
Target Bidentate (N, S) Flexible pyrrolidine enables 3D networks
phpy2NS Tridentate (N, S, triazole) Hydrogen-bonded helical chains
2-(Pyridylsulfanyl)acetic acid Monodentate (S) Layered structures via O–H···N bonds

Physicochemical Properties

Property Target Compound Methyl 2-{[5-(CF₃)pyridyl]sulfanyl}acetate 2-(Pyridylsulfanyl)acetic acid
Molecular Formula C₈H₁₃NO₂S C₉H₈F₃NO₂S C₇H₇NO₂S
Molar Mass (g/mol) ~187.26 251.22 185.20
Solubility Moderate (ester group) Low (CF₃ hydrophobicity) High (carboxylic acid)
Stability Hydrolytically stable Thermally stable Prone to decarboxylation

Biological Activity

Methyl 2-{[(pyrrolidin-2-yl)methyl]sulfanyl}acetate is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Synthesis

The compound can be depicted structurally as follows:

\text{Methyl 2 pyrrolidin 2 yl methyl sulfanyl}acetate}

The synthesis of this compound typically involves the reaction of methyl acetate with pyrrolidine derivatives, followed by the introduction of a sulfanyl group. The specific synthetic pathways may vary, but recent advancements in synthetic methodologies have improved yield and purity.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of compounds similar to this compound. For instance, derivatives containing sulfur moieties have shown significant inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammation pathways.

Table 1: Comparison of COX Inhibition by Related Compounds

Compound NameIC50 (μmol/L)Reference
This compoundTBDThis study
Celecoxib0.04
Compound A0.04
Compound B0.06

The IC50 values indicate the concentration required to inhibit 50% of enzyme activity. The promising results suggest that this compound could serve as a lead compound for further development in anti-inflammatory therapies.

Anticancer Activity

In vitro studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction, as evidenced by flow cytometry assays that measure cell viability and apoptotic markers.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineConcentration (μM)% Viability After TreatmentReference
MCF7 (Breast Cancer)0.00186.53%
MDA-MB-231156.79%
A549 (Lung Cancer)TBDTBDThis study

These findings suggest that this compound may have potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the pyrrolidine ring or the sulfanyl group can significantly influence its pharmacological properties. For example, substituents that enhance lipophilicity or electron-donating groups may improve COX inhibition and cytotoxicity.

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Case Study on COX Inhibition : A study demonstrated that similar sulfanyl derivatives significantly reduced inflammation in carrageenan-induced paw edema models in rats, highlighting their therapeutic potential in inflammatory diseases.
  • Case Study on Anticancer Activity : In a study involving various cancer cell lines, compounds with structural similarities to this compound showed promising results in inducing apoptosis, suggesting a pathway for developing new anticancer drugs.

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